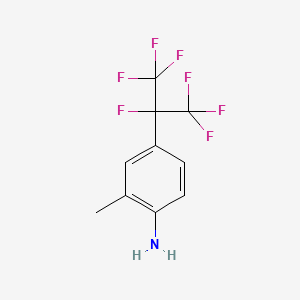

2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline

Descripción general

Descripción

2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline is a fluorinated aromatic amine with the molecular formula C10H8F7N. This compound is known for its unique chemical properties due to the presence of both a methyl group and a heptafluoropropyl group attached to the aniline ring. It is used in various scientific research applications, particularly in the fields of chemistry and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline can be synthesized through the reaction of 2-methylaniline with heptafluoro-2-bromopropane in the presence of an initiator. The reaction typically occurs under mild conditions, making it suitable for industrial production . The raw materials used in this synthesis are relatively low in cost, and the process is straightforward and accessible.

Industrial Production Methods

The industrial production of this compound follows the same synthetic route as described above. The reaction is carried out in large-scale reactors, ensuring high conversion rates and selectivity. The process is designed to be safe, cost-effective, and suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.

Aplicaciones Científicas De Investigación

Industrial Applications

The unique properties of 2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline make it valuable in several industrial sectors:

Pharmaceuticals

Fluorinated compounds are increasingly used in drug design due to their ability to enhance metabolic stability and bioavailability. This compound can serve as an intermediate in the synthesis of pharmaceuticals that require fluorinated aromatic structures.

Agricultural Chemicals

This compound can be utilized in the development of agrochemicals where fluorination is known to improve the efficacy and environmental stability of pesticides and herbicides.

Surfactants and Coatings

Due to its hydrophobic nature imparted by the fluorinated group, it can be employed in formulating surfactants that are effective in low-surface-energy applications. Additionally, it can be incorporated into coatings that require water and oil repellency.

Polymer Chemistry

Fluorinated anilines are often used as monomers or additives in polymer synthesis. They can enhance properties such as thermal stability and chemical resistance in fluoropolymer formulations.

Case Study 1: Pharmaceutical Development

A study published in the Journal of Organic Chemistry explored the incorporation of fluorinated anilines into drug candidates. The results indicated that compounds similar to this compound exhibited improved pharmacokinetic profiles compared to their non-fluorinated counterparts .

Case Study 2: Agrochemical Efficacy

Research conducted on fluorinated agrochemicals demonstrated that derivatives of this compound showed enhanced activity against specific pests while maintaining lower toxicity levels to non-target organisms .

Mecanismo De Acción

The mechanism of action of 2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline involves its interaction with specific molecular targets and pathways. The fluorinated groups enhance its lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests it may have specific binding affinities and mechanisms of action .

Comparación Con Compuestos Similares

2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline can be compared with other fluorinated aromatic amines, such as:

- 2-Methyl-4-(trifluoromethyl)aniline

- 2-Methyl-4-(pentafluoroethyl)aniline

- 2-Methyl-4-(nonafluorobutyl)aniline

These compounds share similar structural features but differ in the length and degree of fluorination of the alkyl group. The heptafluoropropyl group in this compound provides unique properties, such as higher lipophilicity and chemical stability, making it distinct from its analogs .

Actividad Biológica

2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline is a fluorinated aromatic amine with the molecular formula C10H8F7N and a CAS number of 238098-26-5. This compound has garnered attention due to its unique chemical properties and potential applications in various fields including pharmaceuticals and materials science.

| Property | Value |

|---|---|

| Molecular Formula | C10H8F7N |

| Molecular Weight | 275.17 g/mol |

| Boiling Point | 200 °C |

| Density | 1.401 g/cm³ |

| Flash Point | 83 °C |

| Solubility | Slightly soluble in chloroform and DMSO |

| pKa | 2.52 ± 0.10 (predicted) |

Anticancer Potential

Recent studies have investigated the biological activity of fluorinated compounds like this compound in the context of anticancer therapies. The incorporation of fluorine into organic molecules can enhance their biological activity due to increased lipophilicity and metabolic stability.

Case Study: Anticancer Effects

A study published in Molecules explored the anticancer effects of various fluorinated compounds. While specific data on this compound was not highlighted, the general trend indicates that fluorinated anilines can exhibit significant cytotoxicity against cancer cell lines due to their ability to interfere with cellular processes .

Toxicological Profile

The toxicological data for this compound is limited; however, studies on similar fluorinated compounds suggest potential concerns regarding environmental persistence and bioaccumulation. The Environmental Protection Agency (EPA) has flagged several perfluorinated compounds for their long-term ecological impacts.

While detailed mechanisms specific to this compound are yet to be fully elucidated, it is hypothesized that the compound may act through:

- Inhibition of key enzymes involved in cancer cell proliferation.

- Disruption of cellular membrane integrity , leading to apoptosis.

Synthesis and Industrial Relevance

The synthesis of this compound is achieved through a reaction between 2-methylaniline and heptafluoro-2-bromopropane under mild conditions. This method is noted for its simplicity and cost-effectiveness .

Industrial Applications

Due to its unique properties:

- Fluorinated compounds are often used in pharmaceuticals as active ingredients or intermediates.

- They also find applications in materials science for creating high-performance polymers.

Propiedades

IUPAC Name |

4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F7N/c1-5-4-6(2-3-7(5)18)8(11,9(12,13)14)10(15,16)17/h2-4H,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVAUOEHPYOFAQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C(F)(F)F)(C(F)(F)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40432922 | |

| Record name | 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

238098-26-5 | |

| Record name | 2-Methyl-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=238098-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Heptafluoroisoproyl-2methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the main advantage of the novel synthesis method for 2-Methyl-4-(1,1,1,2,3,3,3-heptafluoro-2-propyl)aniline described in the research?

A1: The research paper highlights that the novel method offers a more accessible and potentially cost-effective way to produce this compound []. The reaction utilizes readily available starting materials, 2-methylaniline and heptafluoro-2-bromopropane, along with an initiator. The mild reaction conditions and simplified procedure make this method suitable for industrial-scale production.

Q2: Are there any other known methods for synthesizing this compound?

A2: The provided abstract focuses solely on a novel synthesis method and doesn't delve into alternative synthesis routes []. Further research into scientific literature would be required to uncover alternative synthesis pathways for this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.